Tert-butyl[(3,4-dibromophenyl)methyl]amine
Description
Tert-butyl[(3,4-dibromophenyl)methyl]amine is a halogenated aromatic amine featuring a tert-butyl group attached to the nitrogen atom of a benzylamine scaffold substituted with bromine atoms at the 3- and 4-positions of the phenyl ring.
The molecular formula is inferred as C₁₁H₁₅Br₂N, with a molar mass of 321.06 g/mol. The 3,4-dibromophenyl moiety introduces electron-withdrawing effects, which may influence reactivity and interactions with biological targets. Synthetic routes likely involve Boc (tert-butoxycarbonyl) protection strategies, as described for structurally related amines .
Properties
Molecular Formula |
C11H15Br2N |
|---|---|
Molecular Weight |
321.05 g/mol |
IUPAC Name |
N-[(3,4-dibromophenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H15Br2N/c1-11(2,3)14-7-8-4-5-9(12)10(13)6-8/h4-6,14H,7H2,1-3H3 |
InChI Key |
ZSKIZUIGUYURJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC(=C(C=C1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(3,4-dibromophenyl)methyl]amine typically involves the reaction of tert-butylamine with 3,4-dibromobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(3,4-dibromophenyl)methyl]amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding phenylmethylamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include tert-butyl[(3,4-dihydroxyphenyl)methyl]amine or tert-butyl[(3,4-dialkoxyphenyl)methyl]amine.
Oxidation Reactions: Products include tert-butyl[(3,4-dibromophenyl)methyl]nitrosoamine or tert-butyl[(3,4-dibromophenyl)methyl]nitroamine.
Reduction Reactions: Products include this compound with reduced bromine atoms.
Scientific Research Applications
Tert-butyl[(3,4-dibromophenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its amine functionality.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl[(3,4-dibromophenyl)methyl]amine depends on its specific application. In biological systems, it may interact with enzymes or receptors through its amine group, forming hydrogen bonds or ionic interactions. The bromine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity. The tert-butyl group can provide steric hindrance, affecting the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Lipophilicity : The tert-butyl group and bromine atoms in the target compound increase LogP compared to the nitro analog , enhancing membrane permeability but reducing aqueous solubility.
Antimicrobial Activity
- Acylthioureas with 2,4-dibromophenyl groups (e.g., C₁₅H₁₂Br₂N₂OS) demonstrated significant activity against Pseudomonas aeruginosa and Staphylococcus aureus biofilms, with bromine enhancing anti-pathogenic effects .
Anticonvulsant Activity
- Dibromophenyl enaminones (e.g., AK6) showed efficacy in suppressing seizures comparable to phenytoin, likely via sodium channel modulation . The target compound’s amine group could interact with GABA receptors or other CNS targets, differing mechanistically from enaminones.
Nitro vs. Bromo Substituents
- The 3-nitrophenyl analog lacks halogen-related bioactivity but may exhibit reactivity in nitro-reduction pathways. In contrast, bromine’s stability and hydrophobic effects make the target compound more suited for long-acting therapeutic applications.
Biological Activity
Tert-butyl[(3,4-dibromophenyl)methyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyl group attached to a nitrogen atom, which is also bonded to a 3,4-dibromophenylmethyl moiety. The molecular formula is with a molecular weight of approximately 305.14 g/mol. The structure can be represented as follows:
This compound's unique structure contributes to its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butylamine with 3,4-dibromobenzyl chloride in the presence of a base such as sodium hydroxide. This reaction is usually conducted under reflux conditions to ensure complete conversion of reactants into the desired product.
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in pharmacological applications. Its structural features suggest possible interactions with various biological macromolecules, including enzymes and receptors.
The compound's mechanism of action involves binding to specific molecular targets, modulating their activity, and influencing various biological pathways. This modulation can lead to therapeutic effects in several medical conditions.
Table 1: Biological Activity Summary
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective properties of compounds similar to this compound in models of Parkinson’s disease. Results indicated that modifications to the structure could enhance neuroprotection by activating specific dopamine receptors .
- Anticancer Activity : Research focused on the compound's effects on various cancer cell lines showed promising results in inhibiting cell proliferation. The mechanism was attributed to interference with cell cycle regulation pathways.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Tert-butyl[(3,4-dibromophenyl)methyl]amine, and what are the critical steps?
- Methodology : A plausible synthesis involves reductive amination or alkylation of 3,4-dibromobenzyl bromide with tert-butylamine. Key steps include controlling reaction stoichiometry to avoid over-alkylation and optimizing temperature (e.g., 0–25°C in THF or DCM). Tert-butylamine’s steric bulk may require prolonged reaction times or catalytic agents like NaBH/AcOH for reductive amination .
- Critical Analysis : Impurities like dialkylated products or unreacted starting materials are common. Column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended for purification. Monitor reaction progress via TLC or LC-MS .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodology :
- H NMR : Look for tert-butyl singlet (~1.3 ppm, 9H), benzylic CH protons (~3.8–4.2 ppm), and aromatic protons split by bromine’s anisotropic effects (~7.2–7.8 ppm).
- C NMR : Tert-butyl carbons (~28–30 ppm for CH, ~50 ppm for C), benzylic CH (~40–45 ppm), and aromatic carbons (C-Br signals at ~115–135 ppm).
- Mass Spectrometry : Molecular ion peak at m/z ~323 (CHBrN) with characteristic Br isotope patterns .
Q. What purification strategies are effective for isolating high-purity this compound?
- Methodology : Use flash chromatography with gradients of non-polar to polar solvents (e.g., hexane:ethyl acetate 9:1 → 7:3). For persistent impurities, recrystallization in ethanol/water or toluene may improve yield. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do the bromine substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Mechanistic Insight : The 3,4-dibromo substitution pattern creates steric and electronic challenges. Bromine’s electron-withdrawing effect deactivates the aryl ring, potentially slowing oxidative addition. However, the para-bromine may act as a directing group for regioselective coupling. Use Pd(PPh) or XPhos catalysts with KCO in dioxane/water at 80–100°C .
- Data Contradictions : Some studies report incomplete coupling due to steric hindrance from the tert-butyl group. Compare yields with/without microwave-assisted heating to assess kinetic limitations .
Q. What is the compound’s stability under radical reaction conditions (e.g., in presence of hydroxyl radicals)?
- Kinetic Analysis : Rate constants for H· or ·OH radical reactions with similar amines (e.g., tert-butylbenzylamine) range from 10–10 Ms in aqueous solutions. Use pulse radiolysis to measure degradation pathways. The bromine substituents may increase susceptibility to radical abstraction, leading to debromination or aryl ring oxidation .
Q. How does the tert-butyl group affect the amine’s nucleophilicity in SNAr (nucleophilic aromatic substitution) reactions?
- Experimental Design : Compare reactivity with non-bulky analogs (e.g., benzylamine) in reactions with activated aryl halides. Steric hindrance from tert-butyl may reduce nucleophilic attack rates. Use DFT calculations (e.g., B3LYP/6-31G*) to map transition-state energies and quantify steric effects .
Q. Are there contradictions in reported solubility data for this compound, and how can they be resolved?
- Methodology : Solubility in polar solvents (e.g., DMSO, DMF) is often overestimated. Conduct systematic solubility studies using UV-Vis spectroscopy or gravimetric analysis. Note that tert-butyl groups enhance solubility in non-polar solvents (e.g., hexane), while bromine substituents increase polarity. Discrepancies may arise from impurities or hydration states .
Synthesis and Reaction Optimization Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
